molecular formula C12H12O3 B1655754 3-(1-Phenylethyl)oxolane-2,5-dione CAS No. 4167-93-5

3-(1-Phenylethyl)oxolane-2,5-dione

Cat. No.: B1655754
CAS No.: 4167-93-5
M. Wt: 204.22 g/mol
InChI Key: PWSNISILRLHKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Phenylethyl)oxolane-2,5-dione is a five-membered cyclic diketone (oxolane-2,5-dione) substituted at the 3-position with a 1-phenylethyl group. The phenylethyl group introduces aromaticity and lipophilicity, which may enhance membrane permeability and receptor binding compared to simpler alkyl or alkenyl substituents .

Properties

CAS No.

4167-93-5

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-(1-phenylethyl)oxolane-2,5-dione

InChI

InChI=1S/C12H12O3/c1-8(9-5-3-2-4-6-9)10-7-11(13)15-12(10)14/h2-6,8,10H,7H2,1H3

InChI Key

PWSNISILRLHKNE-UHFFFAOYSA-N

SMILES

CC(C1CC(=O)OC1=O)C2=CC=CC=C2

Canonical SMILES

CC(C1CC(=O)OC1=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Comparison with Piperazine-2,5-diones

Piperazine-2,5-diones, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione , share the dione functionality but feature a six-membered ring with two nitrogen atoms. Key differences include:

  • Ring Size and Heteroatoms : Oxolane-2,5-dione (five-membered, one oxygen) vs. piperazine-2,5-dione (six-membered, two nitrogens). This impacts hydrogen bonding and solubility, with oxolane derivatives typically being more lipophilic .
  • Biological Activity: Piperazine-2,5-diones exhibit antiviral activity (e.g., IC₅₀ = 6.8 μM for albonoursin against H1N1) , while oxolane derivatives’ activities are less documented but may rely on redox properties due to the dione moiety .
Table 1: Comparison of Oxolane-2,5-dione and Piperazine-2,5-dione Derivatives
Compound Ring Type Substituent Key Biological Activity
3-(1-Phenylethyl)oxolane-2,5-dione Oxolane (5-membered) 1-Phenylethyl Not reported (inferred: potential redox activity)
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione Piperazine (6-membered) Benzylidene, isobutyl Antiviral (H1N1 IC₅₀ = 28.9 μM)
Albonoursin Piperazine Methyl, benzylidene Antiviral (H1N1 IC₅₀ = 6.8 μM)

Comparison with Pyrrolidine-2,5-diones

Pyrrolidine-2,5-diones (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-dione ) feature a five-membered ring with one nitrogen atom. Key distinctions:

  • Heteroatom Position : Pyrrolidine-2,5-dione contains a nitrogen, enabling hydrogen bonding and interactions with biological targets like the 5-HT₁ₐ receptor .

Comparison with Other Oxolane-2,5-dione Derivatives

  • 3-Methylideneoxolane-2,5-dione : Features a methylidene group (CH₂=C) at the 3-position. The conjugated double bond may enhance reactivity in polymerization or cycloaddition reactions, unlike the stable aromatic substituent in the target compound.
  • 3-Octyloxolane-2,5-dione : The long alkyl chain increases hydrophobicity, suggesting applications in materials science rather than pharmacology. In contrast, the phenylethyl group balances lipophilicity and aromatic interactions, making it more suitable for drug design .
Table 2: Physical and Chemical Properties of Oxolane-2,5-dione Derivatives
Compound Substituent Melting Point Solubility Key Applications
This compound 1-Phenylethyl Not reported Low (inferred) Pharmaceutical research
3-Methylideneoxolane-2,5-dione Methylidene Not reported Moderate Polymer chemistry
3-Octyloxolane-2,5-dione Octyl Not reported Very low Material science

Research Findings and Implications

  • Synthetic Routes : Analogues like pyrrolidine-2,5-diones are synthesized via condensation reactions (e.g., maleimide with indole derivatives) , suggesting similar methods could apply to this compound.
  • Safety Considerations: Oxolane derivatives generally require careful handling due to uncharacterized toxicity profiles, as noted for 3-methylideneoxolane-2,5-dione .

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